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Compound of Interest

Compound Name:
2',5'-Dihydroxy-4-

methoxychalcone

CAS No.: 6342-92-3

Cat. No.: B10753336

Get Quote

Abstract & Compound Profile
2',5'-Dihydroxy-4-methoxychalcone (CAS: 6342-92-3) is a bioactive flavonoid precursor

belonging to the chalcone class (1,3-diaryl-2-propen-1-ones). Often investigated for its anti-

inflammatory, antioxidant, and potential anti-leishmanial properties, this compound serves as a

critical scaffold in Structure-Activity Relationship (SAR) studies. Its structural uniqueness lies in

the para-hydroquinone substitution pattern on Ring A (2',5'-dihydroxy), which distinguishes it

from the more common phloroglucinol (2',4',6') or resorcinol (2',4') derivatives found in nature.

Accurate characterization requires a multi-modal approach combining chromatographic purity

assessment with spectroscopic structural validation to distinguish it from isomeric analogues

(e.g., 2',4'-dihydroxy isomers).
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Property Value

IUPAC Name
(2E)-1-(2,5-dihydroxyphenyl)-3-(4-

methoxyphenyl)prop-2-en-1-one

Molecular Formula C₁₆H₁₄O₄

Molecular Weight 270.28 g/mol

Monoisotopic Mass 270.0892 Da

Appearance Yellow to Orange Crystalline Solid

Solubility
Soluble in DMSO, Methanol, Acetone; Sparingly

soluble in Water

UV Maxima ~350 nm (Band I), ~260 nm (Band II)

Synthesis & Structural Logic
To understand the impurity profile and NMR signals, one must recognize the synthetic origin.

This compound is typically synthesized via Claisen-Schmidt condensation under basic

conditions.[1]

Precursors: 2,5-Dihydroxyacetophenone (Ring A) + 4-Methoxybenzaldehyde (Ring B).

Key Impurities: Unreacted aldehyde, cyclized flavanone (6-hydroxy-4'-methoxyflavanone), or

Michael addition adducts.
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Figure 1: Synthetic pathway and potential degradation routes relevant to analytical method

development.

Protocol 1: High-Performance Liquid
Chromatography (HPLC)
This method separates the chalcone from its precursors and potential flavanone isomers.[1]

Equipment & Reagents[3][4][5][6][7][8][9]
System: HPLC with PDA (Photodiode Array) or UV-Vis detector.[1]

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 5 µm).

Solvents: LC-MS grade Acetonitrile (ACN), Water, Formic Acid (FA).

Method Parameters
Parameter Setting

Mobile Phase A Water + 0.1% Formic Acid

Mobile Phase B Acetonitrile + 0.1% Formic Acid

Flow Rate 1.0 mL/min

Injection Volume 10 µL

Column Temp 30°C

Detection
360 nm (Chalcone specific), 254 nm (General),

280 nm (Precursors)

Gradient Program
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Time (min) % B Event

0.0 20 Equilibration

2.0 20 Isocratic Hold

15.0 90 Linear Gradient

18.0 90 Wash

18.1 20 Re-equilibration

23.0 20 End

Data Interpretation:

Retention Time (RT): The chalcone is less polar than the precursors and will elute late

(approx. 10–12 min).[1]

UV Spectrum: Look for a broad Band I absorption at 340–360 nm.[1] If the peak shifts to

~280–300 nm with no Band I, the compound has likely cyclized to the flavanone.[1]

Protocol 2: Mass Spectrometry (LC-MS/MS)
Mass spectrometry confirms the molecular mass and provides fragmentation patterns

characteristic of the chalcone skeleton.[1]

ESI Parameters (Positive Mode)
Source: Electrospray Ionization (ESI).[1]

Capillary Voltage: 3.5 kV.

Scan Range:m/z 100–500.[1]

Fragmentation Logic (MS/MS)[7]
Precursor Ion:m/z 271.09 [M+H]⁺[1]
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Primary Fragment (m/z 161): Loss of the B-ring (4-methoxybenzene) moiety via Retro-Diels-

Alder (RDA) or C-C bond cleavage alpha to the carbonyl. This leaves the A-ring fragment

(dihydroxybenzoyl cation).[1]

Secondary Fragment (m/z 137): Cleavage of the A-ring, leaving the B-ring cinnamoyl

fragment.

Neutral Losses: Loss of H₂O (18 Da) and CO (28 Da) are common in phenolic chalcones.[1]

Protocol 3: Nuclear Magnetic Resonance (NMR)
NMR is the gold standard for structural validation.[1] The 2',5'-substitution pattern offers a

distinct fingerprint compared to the common 2',4' isomer.

Solvent[6]
Recommended: DMSO-d6 or Acetone-d6.[1]

Note: CDCl₃ may be used, but hydroxyl protons (especially 5'-OH) may be broad or invisible.

1H NMR Diagnostic Signals (400 MHz, DMSO-d6)
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Position Proton Type
Chemical
Shift (δ
ppm)

Multiplicity
Coupling
(Hz)

Assignment
Logic

2'-OH Phenolic 12.0 – 12.8
Singlet

(Sharp)
-

Diagnostic:

Intramolecula

r H-bond to

C=O.[1]

β Vinylic 7.7 – 7.9 Doublet J ≈ 15.5

Diagnostic:

Trans-

geometry

alkene.[1]

α Vinylic 7.6 – 7.7 Doublet J ≈ 15.5

Trans-

geometry

alkene.

6' A-Ring 7.3 – 7.4 Doublet J ≈ 3.0

Meta-

coupling to H-

4'; Ortho to

C=O.

4' A-Ring 6.9 – 7.0 dd J ≈ 8.8, 3.0

Ortho to 5'-

OH, Meta to

2'-OH.

3' A-Ring 6.8 – 6.9 Doublet J ≈ 8.8

Ortho to 2'-

OH

(Shielded).

2, 6 B-Ring 7.8 – 7.9 Doublet J ≈ 8.5

Ortho to

alkene

linkage.

3, 5 B-Ring 7.0 – 7.1 Doublet J ≈ 8.5
Ortho to OMe

group.

OMe Methoxy 3.80 Singlet -
4-Methoxy

group.[1]
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5'-OH Phenolic 9.0 – 9.5 Broad Singlet -

Free phenolic

OH

(exchangeabl

e).[1]

Critical Distinction: In the 2',4'-isomer, the H-6' signal appears as a doublet of doublets (or

doublet) at a significantly different shift due to the shielding effect of the 4'-OH. In the 2',5'-

isomer, the H-6' is meta to the 5'-OH and ortho to the carbonyl, often appearing as a narrow

doublet (meta coupling only) or a singlet if resolution is low.

13C NMR Key Signals[2][4][8]
Carbonyl (C=O): ~192 ppm (Deshielded by H-bond).[1]

C-2' (A-Ring): ~155-160 ppm (Oxygenated).[1]

C-5' (A-Ring): ~150 ppm (Oxygenated).[1]

C-4 (B-Ring): ~160 ppm (Methoxy substituted).[1]

C-β: ~144 ppm.[1]

C-α: ~118 ppm.[1]

Visualization: Analytical Workflow
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Separation & Purity
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Figure 2: Integrated analytical workflow for the validation of 2',5'-Dihydroxy-4-
methoxychalcone.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources
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To cite this document: BenchChem. [Application Note: Analytical Characterization of 2',5'-
Dihydroxy-4-methoxychalcone]. BenchChem, [2026]. [Online PDF]. Available at:
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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